![molecular formula C13H17NO2 B7474525 [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474525.png)
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone, also known as Methoxyacetylfentanyl, is a synthetic opioid that has been found to have potent analgesic effects. It is a derivative of fentanyl, a highly potent opioid that is commonly used in clinical practice for pain management. Methoxyacetylfentanyl has been found to have similar effects to fentanyl, but with a longer duration of action.
作用机制
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl binds to the mu-opioid receptor in the brain and spinal cord, which results in the activation of the opioid system. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which contribute to the analgesic effects of the drug. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl also has a depressant effect on the respiratory system, which can lead to respiratory depression and potentially fatal overdose.
Biochemical and Physiological Effects:
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been found to have similar effects to fentanyl, including potent analgesic effects and respiratory depression. However, [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has a longer duration of action than fentanyl, which may make it more suitable for certain clinical applications. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has also been found to have a high potential for abuse and dependence.
实验室实验的优点和局限性
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been used in lab experiments to study the effects of opioids on the central nervous system. Its potency and long duration of action make it a useful tool for investigating the mechanisms of action of opioids. However, [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl is a controlled substance and requires special handling and storage procedures. Its potential for abuse and dependence also limits its use in lab experiments.
未来方向
There are several future directions for the study of [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl. One area of research is the development of new opioids with improved analgesic properties and fewer side effects. Another area of research is the development of new treatments for opioid addiction and overdose. Finally, there is a need for further research into the mechanisms of action of opioids and their effects on the central nervous system.
Conclusion:
In conclusion, [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl is a synthetic opioid that has been found to have potent analgesic effects. Its synthesis method is complex, and it requires careful attention to detail to ensure that the final product is of high purity. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been used in scientific research to study the effects of opioids on the central nervous system, and it has been found to have similar effects to fentanyl, but with a longer duration of action. Its potential for abuse and dependence limits its use in lab experiments, but it remains a useful tool for investigating the mechanisms of action of opioids. There are several future directions for the study of [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl, including the development of new opioids with improved analgesic properties and the development of new treatments for opioid addiction and overdose.
合成方法
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl can be synthesized through a multi-step process involving the reaction of various chemicals. The starting materials for the synthesis include p-anisaldehyde, methylamine, and acetic anhydride. The reaction involves the formation of an imine intermediate, which is then reduced to form the final product. The synthesis method of [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl is complex and requires careful attention to detail to ensure that the final product is of high purity.
科学研究应用
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has been used in scientific research to study the effects of opioids on the central nervous system. It has been found to have potent analgesic effects, similar to fentanyl. [3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanonelfentanyl has also been used to study the effects of opioids on respiratory function and to investigate the potential for opioid abuse.
属性
IUPAC Name |
[3-(methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-16-10-11-5-4-6-12(9-11)13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLQPCCZHFJTAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Methoxymethyl)phenyl]-pyrrolidin-1-ylmethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Methylsulfanylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7474453.png)
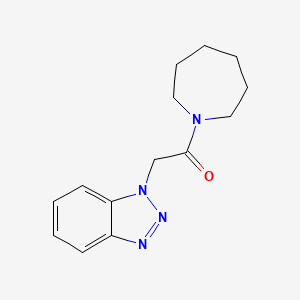
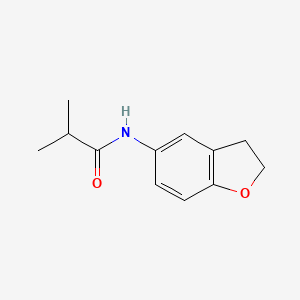
![1-[[3-(Pyrrolidine-1-carbonyl)phenyl]methyl]pyrrolidin-2-one](/img/structure/B7474490.png)
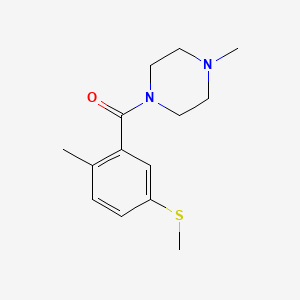

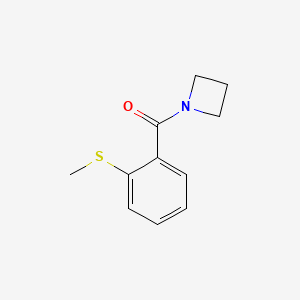


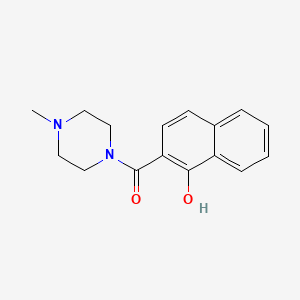


![1-[4-[3-(Methoxymethyl)benzoyl]piperazin-1-yl]ethanone](/img/structure/B7474554.png)